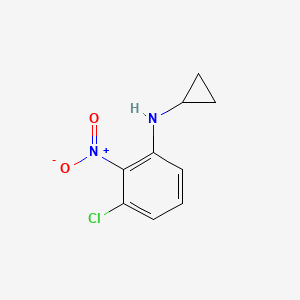

Dnp-pro-gln-gly-OH

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dnp-pro-gln-gly-OH typically involves solid-phase peptide synthesis (SPPS) using the Fmoc (9-fluorenylmethoxycarbonyl) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps :

Coupling: The amino acids are coupled to the resin using activating agents such as diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Deprotection: The Fmoc protecting group is removed using a mild base, typically piperidine in dimethylformamide (DMF).

Cleavage: The completed peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

While the industrial production of this compound is not extensively documented, it is likely that large-scale synthesis follows similar principles as laboratory-scale SPPS, with optimizations for efficiency and yield. Techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Análisis De Reacciones Químicas

Types of Reactions

Dnp-pro-gln-gly-OH primarily undergoes hydrolysis reactions catalyzed by proteases. These reactions involve the cleavage of peptide bonds within the compound .

Common Reagents and Conditions

Reagents: Proteases such as trypsin and matrix metalloproteinases.

Conditions: Aqueous buffer solutions at physiological pH and temperature.

Major Products

The hydrolysis of this compound by proteases results in smaller peptide fragments and free amino acids .

Aplicaciones Científicas De Investigación

Dnp-pro-gln-gly-OH is widely used in scientific research, particularly in the following areas:

Mecanismo De Acción

Dnp-pro-gln-gly-OH acts as a substrate for proteases, which catalyze the hydrolysis of peptide bonds within the compound. The presence of the 2,4-dinitrophenyl (Dnp) group allows for the detection of protease activity through spectrophotometric or fluorometric assays . The cleavage of the peptide bond results in a measurable change in absorbance or fluorescence, indicating the activity of the protease .

Comparación Con Compuestos Similares

Similar Compounds

Dnp-pro-leu-gly-OH: Another Dnp-labeled peptide used as a substrate for protease assays.

Dnp-pro-gln-gly-ile-ala-gly-gln-D-arg-OH: A longer peptide substrate used for studying the specificity of matrix metalloproteinases.

Uniqueness

Dnp-pro-gln-gly-OH is unique in its specific sequence and the presence of the Dnp group, which makes it particularly suitable for certain protease assays. Its relatively short length and specific amino acid sequence provide distinct advantages in terms of ease of synthesis and specificity for certain proteases .

Propiedades

IUPAC Name |

2-[[(2S)-5-amino-2-[[(2S)-1-(2,4-dinitrophenyl)pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O9/c19-15(25)6-4-11(17(28)20-9-16(26)27)21-18(29)13-2-1-7-22(13)12-5-3-10(23(30)31)8-14(12)24(32)33/h3,5,8,11,13H,1-2,4,6-7,9H2,(H2,19,25)(H,20,28)(H,21,29)(H,26,27)/t11-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGZFLBTPSTOOB-AAEUAGOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

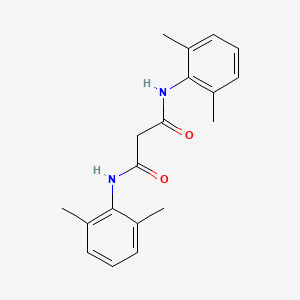

![2-(([1-(3-Methylphenyl)-1h-pyrazol-4-yl]methyl)amino)ethanol hydrochloride](/img/structure/B1459388.png)